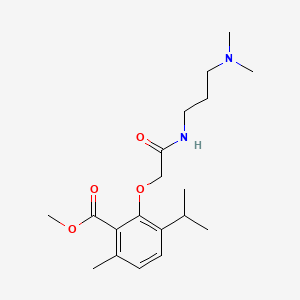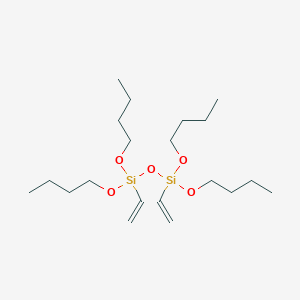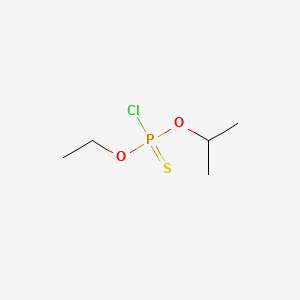
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is an organophosphorus compound with significant applications in various fields. This compound is known for its role as an intermediate in the synthesis of various organophosphorus pesticides and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester can be synthesized through the reaction of phosphorus trichloride with alcohols in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Alcohols: Phosphorus trichloride reacts with ethanol and isopropanol to form the corresponding phosphorochloridothioic acid esters.
Base Catalysis: A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of phosphorus trichloride and alcohols.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorothioic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphorothioic acid esters can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphorothioic acid and the corresponding alcohol.
Scientific Research Applications
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphorochloridothioic acid, O,O-diethyl ester
- Phosphorochloridothioic acid, O,O-dimethyl ester
- Phosphorochloridothioic acid, O-ethyl O-methyl ester
Uniqueness
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Properties
CAS No. |
51162-51-7 |
|---|---|
Molecular Formula |
C5H12ClO2PS |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
chloro-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClO2PS/c1-4-7-9(6,10)8-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
YFCPDTHWTNVJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC(C)C)Cl |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
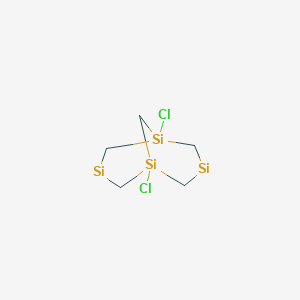
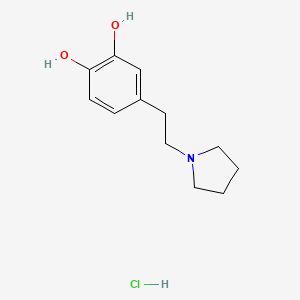
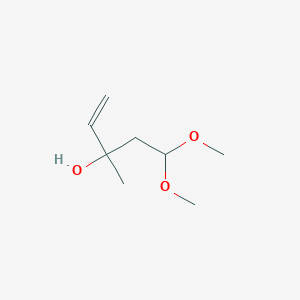
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)
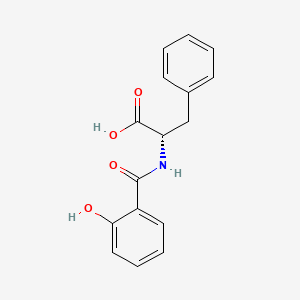

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
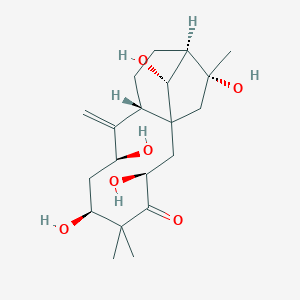
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
